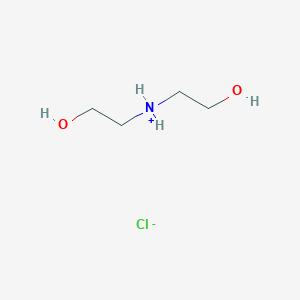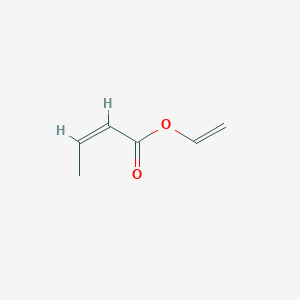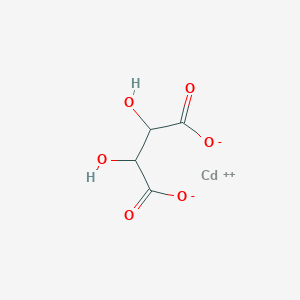
Sulfanylidenebismuth
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylidenebismuth is a compound that has been extensively studied in scientific research due to its unique properties. It belongs to the class of organobismuth compounds, which are known for their potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. Sulfanylidenebismuth has also been found to exhibit significant biological activity, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of sulfanylidenebismuth is not fully understood. However, it is believed to act by binding to target enzymes or receptors and altering their activity. It has also been suggested that sulfanylidenebismuth may induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and physiological effects:
Sulfanylidenebismuth has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfanylidenebismuth has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be a highly effective catalyst for various reactions. It also exhibits significant biological activity, making it a promising candidate for drug development.
However, sulfanylidenebismuth also has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has limited solubility in water, which can make it challenging to study its biological activity.
Zukünftige Richtungen
There are several future directions for research on sulfanylidenebismuth. One potential direction is to explore its applications in drug development. It has been found to exhibit significant biological activity, making it a promising candidate for the development of new antimicrobial, antifungal, and anticancer agents.
Another potential direction is to study its mechanism of action in more detail. Understanding how sulfanylidenebismuth interacts with target enzymes and receptors could provide valuable insights into its biological activity and potential therapeutic applications.
Finally, there is also potential for further research on the synthesis and catalytic properties of sulfanylidenebismuth. It has been found to be an effective catalyst for various reactions, and further studies could help to optimize its catalytic activity and expand its applications in organic synthesis and catalysis.
Conclusion:
Sulfanylidenebismuth is a compound that has been extensively studied for its unique properties and potential applications in various fields. It exhibits significant biological activity, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its catalytic properties. Overall, sulfanylidenebismuth represents an exciting area of research with significant potential for future discoveries.
Synthesemethoden
Sulfanylidenebismuth can be synthesized by reacting bismuth trioxide with thioacetic acid in the presence of a reducing agent such as zinc dust. The reaction proceeds through the formation of bismuth thioacetate, which is then reduced to sulfanylidenebismuth.
Wissenschaftliche Forschungsanwendungen
Sulfanylidenebismuth has been extensively studied for its potential applications in organic synthesis and catalysis. It has been found to be an effective catalyst for various reactions such as the Michael addition, aldol condensation, and Diels-Alder reaction. It has also been used as a chiral catalyst for asymmetric synthesis.
In addition to its applications in organic synthesis, sulfanylidenebismuth has also been found to exhibit significant biological activity. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
11104-47-5 |
|---|---|
Produktname |
Sulfanylidenebismuth |
Molekularformel |
BiS |
Molekulargewicht |
241.05 g/mol |
IUPAC-Name |
sulfanylidenebismuth |
InChI |
InChI=1S/Bi.S |
InChI-Schlüssel |
RBWFXUOHBJGAMO-UHFFFAOYSA-N |
SMILES |
S=[Bi] |
Kanonische SMILES |
S=[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
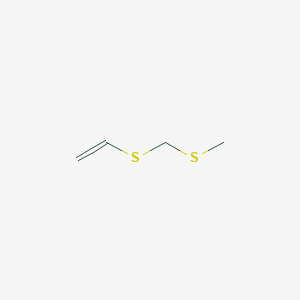
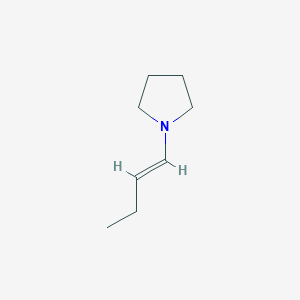

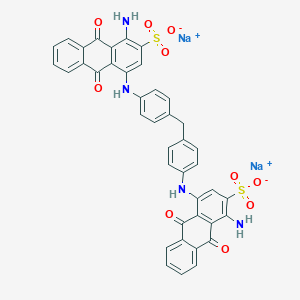
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
